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molecular formula C11H10O4 B8671966 5-methoxy-2H-1-benzopyran-3-carboxylic acid CAS No. 57543-63-2

5-methoxy-2H-1-benzopyran-3-carboxylic acid

Cat. No. B8671966
M. Wt: 206.19 g/mol
InChI Key: FWQWIQPLYSRSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05767116

Procedure details

A mixture of 5-methoxy-2H-1-benzopyran-3-carboxylic acid (12.25 g, prepared in a similar manner to that described above), 10% palladium-on-carbon catalyst (3 g) and ethanol (250 ml) was hydrogenated at 1 atmosphere for 1 hour. Hydrogen uptake was slow, so further catalyst (3 g) was added, and hydrogenation continued for 5 hours. The mixture was filtered and the solvent removed in vacuo to leave a semisolid which crystallised from 2-propanol to give a mass of pale yellow crystals which was broken up, collected by filtration, washed with ice-cold 2-propanol, dried in vacuo, ground to a powder, and redried in vacuo to give 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid as a buff powder (7.4 g), m.p. 147°-150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
[Compound]
Name
catalyst
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.[H][H]>[Pd].C(O)C>[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH:10]([C:13]([OH:15])=[O:14])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC2=C1C=C(CO2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
catalyst
Quantity
3 g
Type
catalyst
Smiles
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a similar manner to that
WAIT
Type
WAIT
Details
hydrogenation continued for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a semisolid which
CUSTOM
Type
CUSTOM
Details
crystallised from 2-propanol
CUSTOM
Type
CUSTOM
Details
to give a mass of pale yellow crystals which
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ice-cold 2-propanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo, ground to a powder
CUSTOM
Type
CUSTOM
Details
redried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=CC2=C1CC(CO2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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